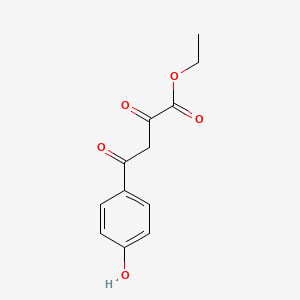
4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is a chemical compound. It is also known as Ethyl 4-hydroxyphenylacetate . It is related to 4-Hydroxyphenylacetic acid, which is a chemical compound found in olive oil and beer .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” has been reported. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In another study, catalytic protodeboronation of pinacol boronic esters was reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is related to that of 4-Hydroxyphenylacetic acid . The compound has a molecular weight of 180.2005 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound has been identified in the study of Pimpinella thellungiana , a plant used in traditional Chinese medicine. It’s associated with pharmacological effects such as expanding coronary arteries, reducing vascular resistance, and protecting the liver . The compound’s role in these effects is a subject of ongoing research, particularly its potential in treating cardiovascular diseases.
Anti-inflammatory Applications
In the same context, the compound has been evaluated for anti-inflammatory activities on LPS-induced RAW 264.7 cells . This suggests its potential application in developing treatments for inflammatory conditions, which could be significant given the prevalence of such diseases globally.
Antimicrobial Activity
Thiophene derivatives, which share a similar structure to the compound , have shown promising antimicrobial properties . This indicates that 4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester could be a candidate for further research into new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.
Organic Synthesis
The compound’s structure implies potential use in organic synthesis, particularly in the creation of new ferulic acid derivatives . These derivatives are important in synthesizing a wide range of pharmaceuticals and could lead to the development of new drugs.
Zukünftige Richtungen
The future directions for research on “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in industry and medicine could be explored. For instance, 4-Hydroxyphenylacetic acid is used as an intermediate to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . Similar applications could be possible for “4-(4-Hydroxy-phenyl)-2,4-dioxo-butyric acid ethyl ester”.
Eigenschaften
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUZCSOAWGWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

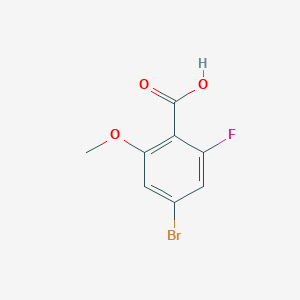
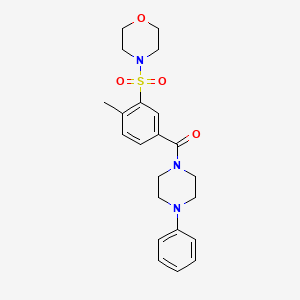
![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
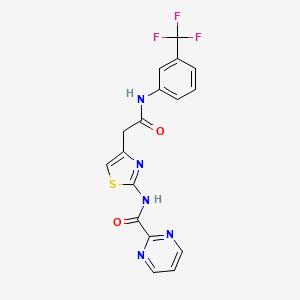
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
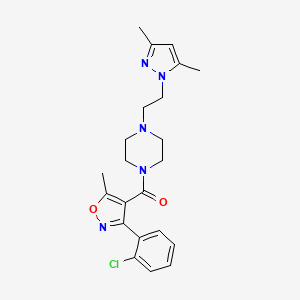
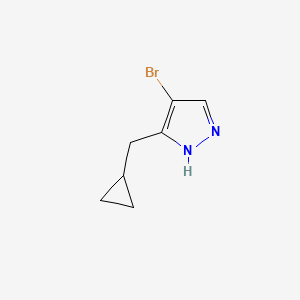

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)
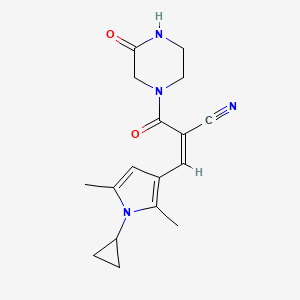
![(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980183.png)